molecular formula C6H5BrIN B1523688 3-Bromo-6-iodo-2-methylpyridine CAS No. 1008361-77-0

3-Bromo-6-iodo-2-methylpyridine

Cat. No.: B1523688
CAS No.: 1008361-77-0
M. Wt: 297.92 g/mol
InChI Key: NCGLRIMMNYDKIO-UHFFFAOYSA-N
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Description

3-Bromo-6-iodo-2-methylpyridine: is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of bromine and iodine atoms at the 3rd and 6th positions, respectively, and a methyl group at the 2nd position on the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-iodo-2-methylpyridine typically involves halogenation reactions. One common method is the sequential halogenation of 2-methylpyridine. Initially, 2-methylpyridine undergoes bromination to form 3-bromo-2-methylpyridine. This intermediate is then subjected to iodination to yield the final product, this compound .

Industrial Production Methods: In an industrial setting, the production of this compound can be optimized by using efficient halogenation techniques and catalysts to ensure high yield and purity. The process may involve the use of bromine and iodine sources under controlled temperature and pressure conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-iodo-2-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Coupling Products: Biaryl or vinyl-aryl compounds are common products of Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Chemistry: 3-Bromo-6-iodo-2-methylpyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules through various coupling and substitution reactions .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs) that may exhibit therapeutic properties .

Industry: The compound finds applications in the agrochemical industry for the synthesis of pesticides and herbicides. It is also used in the production of dyes and pigments .

Mechanism of Action

The mechanism of action of 3-Bromo-6-iodo-2-methylpyridine depends on the specific reactions it undergoes. In Suzuki-Miyaura coupling reactions, the compound acts as an electrophile, where the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyridine ring and the boronic acid . The bromine and iodine atoms play a crucial role in the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

    3-Bromo-2-methylpyridine: Lacks the iodine atom at the 6th position.

    6-Iodo-2-methylpyridine: Lacks the bromine atom at the 3rd position.

    2-Methylpyridine: Lacks both bromine and iodine atoms.

Uniqueness: 3-Bromo-6-iodo-2-methylpyridine is unique due to the presence of both bromine and iodine atoms, which enhances its reactivity and versatility in organic synthesis. The combination of these halogens allows for selective functionalization and coupling reactions that are not possible with other similar compounds .

Properties

IUPAC Name

3-bromo-6-iodo-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrIN/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGLRIMMNYDKIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693282
Record name 3-Bromo-6-iodo-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008361-77-0
Record name 3-Bromo-6-iodo-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 1-L, three-neck, round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet was charged with 3,6-dibromo-2-methylpyridine (150 g, 0.59 mol), copper (I) cyanide (42.8 g, 0.47 mol) and sodium cyanide (23 g, 0.47 mol). To the mixture was added N,N-dimethylformamide (300 mL). The mixture was heated to 95° C. and stirred for 48 h. The reaction mixture was cooled to ambient temperature and poured into ethanol (3 L) while stirring. The mixture was filtered through a pad of Celite, the filtrate was concentrated under reduced pressure and partitioned between water (3 L) and ethyl acetate (3 L). The organic layer was separated and washed with brine (2×600 mL), dried over anhydrous sodium sulfate, filtered and concentrated. The crude product was purified by silica gel plug purification (0-5% ethyl acetate in hexanes) to afford the product (61.5 g, 45% yield) as a white solid. In addition, 19.32 g (14%) of the mixture of the starting material and the product was isolated. Alternate approach: 3,6-Dibromo-2-methylpyridine (1 equiv) and sodium iodide (2 equiv), were combined in propionitrile (15×vol). The mixture was stirred and iodotrimethylsilane (0.2 eqive) was added. The reaction mixture was heated and stirred at 95° C. for 24 h, cooled to room temperature and diluted with ethyl acetate and water. The organic phase was washed with aqueous sodium bicarbonate, aqueous sodium thiosulfate, and aqueous sodium chloride. The organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure with addition of ethyl acetate to a residue. The product was solidified under vacuum to give 3-bromo-6-iodo-2-methylpyridine as an off-white solid. 3-Bromo-6-iodo-2-methylpyridine (1 equiv) in acetonitrile (7×vol) was treated with copper cyanide (0.5 equiv), sodium cyanide (0.8 equiv), and additional acetonitrile (3×vol). The reaction slurry was heated at 80° C. for 24 h. The reaction mixture was cooled to room temperature, treated with aqueous ammonium hydroxide (1.2 equiv), and filtered through Celite. The filtrate was diluted with ethyl acetate and the phases were separated. The organic layer was washed with aqueous ammonium hydroxide and aqueous sodium chloride, dried over sodium sulfate and filtered. The filtrate was concentrated under reduced pressure to give the title compound as an off-white solid.
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Synthesis routes and methods II

Procedure details

Sodium iodide (2 equiv) and 3,6-dibromo-2-methylpyridine (1 equiv) were combined in propionitrile and the resulting slurry was stirred under nitrogen for 5 min. Iodotrimethylsilane (0.2 equiv) was added and the reaction was heated at 95° C., with stirring, under nitrogen for 24 h. The slurry was cooled to room temperature, diluted with a 1:1 mixture of ethyl acetate and water. The mixture was agitated for 15 min and the aqueous and organic phases were then separated. The organic layer was washed sequentially with equal volumes of saturated aqueous sodium bicarbonate solution, sodium thiosulfate (5% aqueous solution), and saturated aqueous sodium chloride solution. The organic phase was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the desired product in 95% yield, as an oil, which crystallized to an off-white solid. MS (ESI) m/z 297.8 [M]+, 299.8 [M+2]+.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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